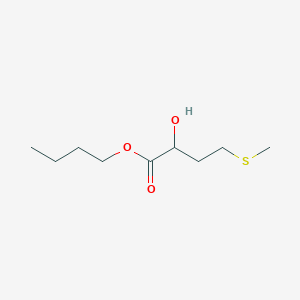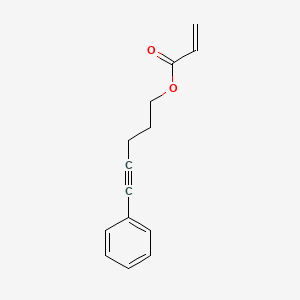
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino and methoxy functional groups attached to a phenoxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable phenoxazine precursor under acidic or basic conditions. The reaction may require catalysts and specific temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is crucial to optimize the efficiency and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenoxazine core may also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
2-Amino-3H-phenoxazin-3-one: Lacks the methoxy groups.
2,8-Dimethoxyphenoxazine: Lacks the amino group.
Uniqueness
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
646059-14-5 |
|---|---|
Molecular Formula |
C26H20N2O4 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
7-amino-2,8-bis(4-methoxyphenyl)phenoxazin-3-one |
InChI |
InChI=1S/C26H20N2O4/c1-30-17-7-3-15(4-8-17)19-11-22-25(13-21(19)27)32-26-14-24(29)20(12-23(26)28-22)16-5-9-18(31-2)10-6-16/h3-14H,27H2,1-2H3 |
InChI Key |
DXNRJBZLAUBHJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
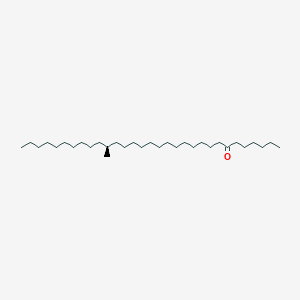

![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
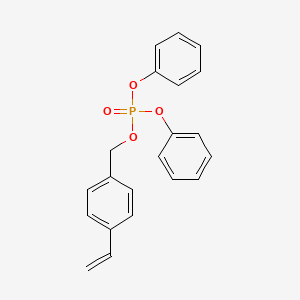
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
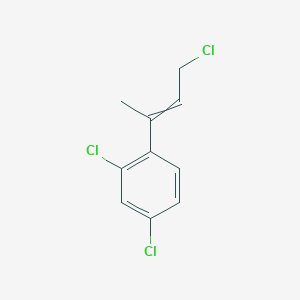
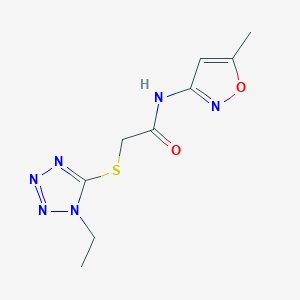
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
